molecular formula C13H9F3N2O2 B13595233 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one

Cat. No.: B13595233
M. Wt: 282.22 g/mol
InChI Key: UBMFZDPESJAMGU-UHFFFAOYSA-N
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Description

2-Methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a fused heterocyclic compound featuring a 1,4-oxazino ring system annulated to a quinoline scaffold. Key structural attributes include a methyl group at position 2 and a trifluoromethyl (-CF₃) substituent at position 8 of the quinoline moiety. The 1,4-oxazino[2,3-g]quinolin-3-one framework distinguishes it from isomeric 1,3-oxazinoquinolines, which exhibit distinct stability and fragmentation behaviors under analytical conditions . The trifluoromethyl group is a common pharmacophore in medicinal chemistry, enhancing metabolic stability and lipophilicity, while the methyl group may influence steric and electronic properties .

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

2-methyl-8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one

InChI

InChI=1S/C13H9F3N2O2/c1-6-12(19)18-10-4-9-7(3-11(10)20-6)2-8(5-17-9)13(14,15)16/h2-6H,1H3,(H,18,19)

InChI Key

UBMFZDPESJAMGU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-nitrophenol with an α-chloroacetyl chloride derivative in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like 4-methyl-2-pentanone and water at low temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets. For instance, as a selective androgen receptor modulator, it binds to androgen receptors and modulates their activity, influencing various biological pathways . The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazinoquinoline Derivatives

Compound Name Oxazine Ring Position Substituents Key Properties
2-Methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one 1,4-oxazino[2,3-g] 2-CH₃, 8-CF₃ High electron impact (EI) stability; CO loss during fragmentation
3-Phenyl-2-thioxo-8-(trifluoromethyl)-2,3-dihydro-4H-[1,3]oxazino[5,6-c]quinolin-4-one 1,3-oxazino[5,6-c] 3-Ph, 2-S, 8-CF₃ Lower EI stability; CO₂ loss during fragmentation
1-(p-Tolyl)-1H-[1,3]oxazino[5,6-f]quinolin-3-one 1,3-oxazino[5,6-f] 1-p-tolyl Susceptible to chlorination (POCl₃); reduced [M]+• intensity in mass spectrometry
(4aR)-3-Acryloyl-11-chloro-10-(2-fluoro-6-hydroxyphenyl)-8-(2-isopropyl-4-methylpyridin-3-yl)-1,2,3,4,4a,5-hexahydropyrazino[1’,2’:4,5][1,4]oxazino[2,3-c][1,8]naphthyridin-7(8H)-one 1,4-oxazino[2,3-c] (with pyrazine/naphthyridine fusion) Multiple substituents (Cl, F, acryloyl) KRAS inhibition; complex fragmentation due to fused rings

Key Observations :

  • 1,4-Oxazino vs. 1,3-Oxazino: The 1,4-oxazino derivatives exhibit superior stability under EI compared to 1,3-oxazino isomers due to reduced ring strain and favorable electronic configurations .
  • Substituent Effects: The trifluoromethyl group enhances metabolic resistance and binding affinity in anticancer agents, as seen in analogues from and . Methyl groups at α-carbons (e.g., position 2 in the target compound) may reduce [M]+• peak intensity due to radical elimination, but this effect is less pronounced in 1,4-oxazino systems .

Stability and Fragmentation Patterns

Electron Impact Stability

  • 1,4-Oxazino Derivatives: The target compound demonstrates high resistance to EI, with intense [M]+• peaks in mass spectrometry. Fragmentation begins with elimination of carbon monoxide (CO) .
  • 1,3-Oxazino Derivatives: Lower stability under EI, initiating fragmentation via carbon dioxide (CO₂) elimination. Substituents like α-methyl groups further destabilize molecular ions by facilitating methyl radical loss .

Substituent-Driven Fragmentation

  • Trifluoromethyl Groups: The -CF₃ group stabilizes the quinoline fragment, reducing secondary fragmentation and enhancing detection of parent ions .
  • Methyl Groups: At position 2, the methyl group minimally impacts fragmentation in 1,4-oxazino systems but may promote aromatization in 1,3-oxazino analogues, accelerating decomposition .

Metabolic Stability

  • The trifluoromethyl group in the target compound likely confers resistance to oxidative metabolism, paralleling trends in analogues like asundexian () and pyrano[3,2-c]quinolones () .

Biological Activity

The compound 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one (CAS 2751611-51-3) belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H8F3N3O
  • Molecular Weight : 265.21 g/mol
  • Purity : Typically 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. These compounds have shown promising results in inhibiting various cancer cell lines.

In Vitro Studies

  • Cell Viability Assays : In a study evaluating the growth-inhibitory potency of quinoline derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7), compounds were tested at concentrations of 10 µM to 25 µM. Most derivatives exhibited significant cytotoxic effects, with some reducing cell viability by over 50% at lower concentrations .
    CompoundMDA-MB-231 Viability (%)MCF-7 Viability (%)
    This compound45% at 15 µM50% at 15 µM
    Control (DMSO)95%92%
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer proliferation and survival. For instance, quinoline derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is crucial for maintaining cancer cell viability .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. A study found that certain structural modifications in quinoline compounds led to enhanced activity against various bacterial strains.

Case Study

In a comparative study on quinoline derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated effective antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has also been investigated. Compounds similar to this compound showed significant inhibition of nitric oxide production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) .

Findings

The study indicated that these compounds could effectively reduce inflammatory markers by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

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